molecular formula C9H9Cl2F3N4 B1518753 1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride CAS No. 1177299-79-4

1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride

Cat. No. B1518753
CAS RN: 1177299-79-4
M. Wt: 301.09 g/mol
InChI Key: KLPPGSTZTUOAMP-UHFFFAOYSA-N
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Description

This compound, also known as 1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride, is a chemical with the molecular formula C9H9Cl2F3N4 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The next step involves the addition of chlorobenzene and trifluoroacetic anhydride. The mixture is heated and methanesulfonic acid is added. The solution is then dried under reduced pressure. The pH is regulated to 12 and organic phases are separated out. The final step involves the addition of palladium/carbon and an ethanol solution of the product under nitrogen protection in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring with a trifluoromethyl group at the 6-position and a chlorine atom at the 8-position . The compound also has an ethanamine group attached to the 3-position of the pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.09 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 300.0156362 g/mol . The topological polar surface area of the compound is 56.2 Ų .

Scientific Research Applications

Antibacterial Activity

Compounds with the triazolo[4,3-a]pyridine moiety have been reported to exhibit antibacterial properties. They have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to good activities .

Pharmaceutical Ingredient

Trifluoromethylpyridines, which share a structural motif with the compound , are key structural motifs in active pharmaceutical ingredients. They are involved in the synthesis of drugs with various therapeutic effects .

Neurotransmitter Antagonism

The trifluoromethyl group-containing compounds have been associated with neurotransmitter antagonism. For example, they can act as calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant in treating conditions like migraines .

Synthesis of Derivatives

The compound’s structure allows for the synthesis of a wide variety of derivatives, which can be used in further research and development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPGSTZTUOAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Reactant of Route 2
1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Reactant of Route 3
1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Reactant of Route 5
1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Reactant of Route 6
1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride

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